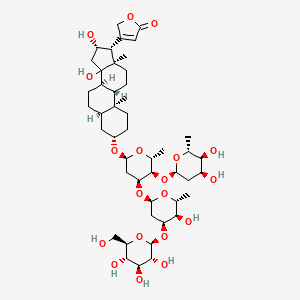

Deacetyllanatoside B

Description

Structural Context and Derivation of Deacetyllanatoside B

This compound is a cardenolide glycoside, a type of steroid characterized by a five-membered unsaturated lactone ring attached at the C-17 position of the steroid nucleus and a saccharide chain at the C-3 position. nih.govvscht.cz It is also known by synonyms such as Purpurea glycoside B and Glucogitoxin. targetmol.commedkoo.com

Structurally, this compound has the molecular formula C47H74O19 and a molecular weight of approximately 943.079 g/mol . chemsrc.com Its derivation is closely linked to the metabolic pathways of other lanatosides found in Digitalis plants. Specifically, this compound is considered a deacetylated derivative of Lanatoside (B1674450) B. It can also be understood in the context of Lanatoside C, where "Deacetyllanatoside C" (Deslanoside) is a metabolite of Lanatoside C, formed by the replacement of an acetoxy group with a hydroxyl group. medchemexpress.comebi.ac.uk This deacetylation process is a common modification in the biosynthesis of cardiac glycosides within the plant. This compound has been reported in Digitalis purpurea and Digitalis lanata. chemsrc.comebi.ac.ukoup.com

Relationship to Key Digitalis Cardenolides

This compound holds a crucial position in the complex biosynthetic and metabolic network of cardiac glycosides, particularly those found in Digitalis lanata. It is closely related to the primary lanatosides (Lanatoside A, B, and C) and the secondary cardiac glycosides like digoxin (B3395198) and digitoxin (B75463). biorxiv.org

Primary cardenolides, such as the lanatosides, are distinguished by a terminal glucose residue in their sugar chain. oup.com During the harvesting and processing of Digitalis leaves, these primary glycosides can undergo enzymatic degradation, specifically deglucosylation, to yield secondary cardenolides. oup.combiorxiv.org this compound (also known as Glucogitoxin) is a glucosylated product that can be formed from digitoxin through biotransformation processes, involving 16'-O-glucosylation. koreascience.kr Conversely, it can also be seen as a precursor or an intermediate in the pathway leading to other active cardenolides. For instance, "Deacetyllanatoside C" (Deslanoside), which is structurally similar and often discussed in relation to this compound, is a direct metabolite of Lanatoside C. medchemexpress.com The presence of cardenolide-modifying enzymes, such as cardenolide 16′-O-glucohydrolase, in Digitalis tissue facilitates these transformations. capes.gov.br

The relationship between these compounds highlights a cascade of enzymatic modifications that occur in the plant, leading to a diverse array of cardiac glycosides with varying structures and properties.

Table 1: Key Digitalis Cardenolides and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |

| This compound | C47H74O19 | 943.08 | 28620 |

| Lanatoside B | C49H76O20 | 985.12 | 72604 |

| Lanatoside C | C49H76O20 | 985.12 | 656630 |

| Digoxin | C41H64O14 | 780.95 | 2724385 |

| Digitoxin | C41H64O13 | 764.95 | 441207 |

Structure

2D Structure

Properties

CAS No. |

19855-39-1 |

|---|---|

Molecular Formula |

C47H74O19 |

Molecular Weight |

943.1 g/mol |

IUPAC Name |

3-[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C47H74O19/c1-20-41(64-35-15-29(50)42(21(2)60-35)65-36-16-30(51)43(22(3)61-36)66-44-40(56)39(55)38(54)32(18-48)63-44)28(49)14-34(59-20)62-25-8-10-45(4)24(13-25)6-7-27-26(45)9-11-46(5)37(23-12-33(53)58-19-23)31(52)17-47(27,46)57/h12,20-22,24-32,34-44,48-52,54-57H,6-11,13-19H2,1-5H3/t20-,21-,22-,24-,25+,26+,27-,28+,29+,30+,31+,32-,34+,35+,36+,37+,38-,39+,40-,41-,42-,43-,44+,45+,46-,47+/m1/s1 |

InChI Key |

GUXZNBKFWVYHTD-BSRJTRJGSA-N |

SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2OC3CC(C(C(O3)C)O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5)CCC7C6CCC8(C7(CC(C8C9=CC(=O)OC9)O)O)C)C)C)O)O |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)O)O)C)C)O)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)O)O |

Appearance |

Solid powder |

Other CAS No. |

19855-39-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Purpurea glycoside B; Glucogitoxin; Deacetyllanatoside B; |

Origin of Product |

United States |

Natural Occurrence and Botanical Sources of Deacetyllanatoside B

Primary Botanical Sources: Digitalis lanata and Digitalis purpurea

The principal botanical source of Deacetyllanatoside B is Digitalis lanata (woolly foxglove). This species is renowned for its rich and diverse profile of cardenolides, significantly more potent and varied than that of its more commonly known relative, Digitalis purpurea. researchgate.net D. lanata is the primary commercial source for the isolation of lanatosides, including Lanatoside (B1674450) A, B, and C. thieme-connect.com this compound arises from the enzymatic removal of an acetyl group from Lanatoside B within the plant's tissues. While direct phytochemical analyses focusing on this compound are limited, its existence is inferred from the well-documented presence of its precursor and other deacetylated lanatosides, such as Deacetyllanatoside C (deslanoside), in this plant. researchgate.net

Digitalis purpurea (common foxglove) also contains a suite of cardiac glycosides, though typically in different concentrations and profiles compared to D. lanata. nih.govnih.gov The primary glycosides in D. purpurea are Purpurea glycoside A and B. Lanatoside B's presence is less pronounced in this species, and consequently, this compound is found in lower concentrations, if at all. The enzymatic systems for glycoside conversion are present, but the substrate pool of lanatosides is smaller, making D. lanata the more significant source. nih.govscispace.com

| Botanical Source | Key Precursor | Related Deacetylated Compounds | Primary Commercial Cardenolides |

|---|---|---|---|

| Digitalis lanata (Woolly Foxglove) | Lanatoside B | Deacetyllanatoside C (Deslanoside) | Digoxin (B3395198), Lanatoside C |

| Digitalis purpurea (Common Foxglove) | Purpurea glycoside B | Not prominently documented | Digitoxin (B75463), Gitoxin |

Environmental and Cultivation Factors Modulating this compound Accumulation

Key factors include:

Light and Temperature: Cardenolide content is linked to seasonal variations in light intensity and photoperiod. thieme-connect.com For example, optimal growing conditions that promote robust plant health generally lead to higher glycoside yields.

Soil Nutrients: The mineral content of the soil plays a crucial role. Studies on Digitalis obscura have shown that cardenolide concentrations are negatively correlated with soil nitrogen, phosphorus, and potassium levels, while being positively correlated with iron and magnesium. thieme-connect.com

Harvesting and Post-Harvest Handling: The enzymatic conversion of primary glycosides (like Lanatoside B) to their derivatives occurs rapidly after leaf tissue is damaged or harvested. Drying the leaves at controlled temperatures (e.g., 60°C) is a critical step that influences the final profile of glycosides by promoting or halting specific enzymatic reactions. thieme-connect.com

| Factor | Effect on General Cardenolide Content | Implication for this compound |

|---|---|---|

| Light Intensity | Positive correlation with production | Higher precursor (Lanatoside B) levels may lead to increased formation. |

| Soil Nutrients (N, P, K) | Negative correlation with concentration | Lower nutrient levels may enhance overall cardenolide synthesis. |

| Water Stress | Variable; mild stress can increase concentration | Induction of stress responses may upregulate the biosynthetic pathway. |

| Harvesting/Drying | Promotes enzymatic conversion | Crucial for the deacetylation of Lanatoside B to this compound. |

Chemotaxonomic Insights into this compound Distribution in Digitalis Species

The distribution and relative abundance of cardenolides serve as powerful chemotaxonomic markers to differentiate species within the Digitalis genus. nih.gov The genus is characterized by a vast diversity of these compounds, with over 100 different cardenolides isolated. frontiersin.org The specific profile of lanatosides (A, B, C, etc.) and their subsequent derivatives creates a unique chemical fingerprint for each species.

Therefore, the presence of this compound is indicative of a specific genetic and enzymatic makeup that favors the production and modification of the Lanatoside B precursor. This makes its detection, even as a minor or transient compound, valuable for the chemical classification of Digitalis species and for understanding the evolutionary relationships between them based on their metabolic capabilities. nih.govfrontiersin.org

Extraction and Isolation Methodologies for Deacetyllanatoside B

Classical Extraction Methodologies

Traditional methods for extracting cardiac glycosides like Deacetyllanatoside B from plant material have historically relied on solvent-based techniques such as maceration and percolation. These methods are foundational in phytochemistry for the initial recovery of crude glycoside mixtures.

Maceration-Based Protocols for Glycoside Recovery

Maceration is a simple yet effective extraction process that involves soaking the plant material in a solvent for a specified period, allowing the soluble compounds to diffuse into the solvent. For the recovery of cardiac glycosides, including this compound, a common approach involves the use of aqueous ethanol (B145695). slideshare.netuoanbar.edu.iq

A typical maceration protocol for cardiac glycosides from Digitalis species begins with the preparation of an alcoholic extract from the powdered leaves. slideshare.net For instance, 10 grams of powdered leaf material can be macerated in 100 ml of 70% ethanol for 24 hours. slideshare.netuoanbar.edu.iq The mixture is then filtered to separate the extract from the solid plant residue. slideshare.net To precipitate out impurities, a solution of lead subacetate is often added to the filtrate, followed by centrifugation to remove the precipitate. slideshare.netuomus.edu.iq The supernatant, containing the glycosides, is then further processed. slideshare.net Studies on the related compound, Lanatoside (B1674450) C, have shown that maceration with 10–50% ethanol for one hour can yield 85–90% extraction efficiency for secondary glycosides.

Table 1: Maceration Protocol for Cardiac Glycoside Recovery

| Step | Procedure | Purpose |

| 1 | Powdered Digitalis leaves are soaked in 70% ethanol. slideshare.netuoanbar.edu.iq | To create an alcoholic extract of the plant material. slideshare.net |

| 2 | The mixture is allowed to stand for 24 hours. slideshare.netuoanbar.edu.iq | To allow for the diffusion of glycosides into the solvent. |

| 3 | The macerate is filtered. slideshare.net | To separate the liquid extract from the solid plant material. |

| 4 | Lead subacetate solution is added to the filtrate. slideshare.netuomus.edu.iq | To precipitate tannins and other impurities. uomus.edu.iq |

| 5 | The mixture is centrifuged, and the supernatant is collected. slideshare.netuomus.edu.iq | To remove the precipitated impurities and obtain a clearer glycoside solution. |

Percolation-Based Protocols and Efficiency Comparisons

Percolation is another classical extraction technique that involves the slow passage of a solvent through a column packed with the powdered plant material. researchgate.netgoogle.com This method can be more efficient than maceration as it maintains a constant concentration gradient of the solvent, potentially leading to a more complete extraction.

For the extraction of digoxin (B3395198), a related cardiac glycoside from fermented Digitalis lanata foliage, percolation has been optimized. researchgate.net Optimal conditions included a plant particle size of 7 mm, a foliage height of 30 cm in the percolator, and a 10% (v/v) ethanol-water solution as the extracting solvent. researchgate.net With a percolate flow rate of 4 L/h and a residence time of 4 hours, a digoxin extraction degree of 97% was achieved. researchgate.net While methanol (B129727) can also be used, ethanol is often preferred due to its lower toxicity. researchgate.net A general procedure for cardiac glycoside extraction via percolation involves packing the dried and crushed leaves into a percolator and passing a 70% ethanol solution through the material. google.com

Table 2: Comparison of Maceration and Percolation for Glycoside Extraction

| Feature | Maceration | Percolation |

| Process | Soaking of plant material in a solvent for an extended period. slideshare.net | Continuous slow passage of solvent through a column of plant material. researchgate.net |

| Efficiency | Can achieve 85-90% for secondary glycosides. | Can reach up to 97% extraction degree under optimal conditions. researchgate.net |

| Solvent Usage | Typically uses a fixed volume of solvent. slideshare.net | Requires a continuous flow of fresh solvent. researchgate.net |

| Time | Often requires 24 hours or more. slideshare.netuoanbar.edu.iq | Can be completed in a shorter timeframe (e.g., 4 hours residence time). researchgate.net |

Modern Chromatographic and Separation Techniques

Following initial extraction, modern chromatographic techniques are indispensable for the purification and isolation of this compound from the crude extract. These methods offer high resolution and are crucial for obtaining the compound in a pure form for analysis and other applications. nih.govkhanacademy.org

High-Performance Liquid Chromatography (HPLC) for Purification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. nih.gov For cardiac glycosides, reversed-phase HPLC is commonly employed. nih.govsigmaaldrich.com

A validated HPLC method for the analysis of cardiac glycosides in Digitalis lanata utilizes a Symmetry C18 column with a gradient elution of water and acetonitrile (B52724) at a flow rate of 1.0 mL/min. researchgate.net The column temperature is maintained at 20°C, and detection is performed at 220 nm using a photodiode array detector. researchgate.net Sample preparation for HPLC analysis often involves sonication of the plant material in 70% (v/v) aqueous methanol, followed by purification using reversed-phase solid-phase extraction to remove interfering pigments. researchgate.net Semi-preparative HPLC has been successfully used to isolate biotransformation products of deacetyllanatoside C, a closely related compound. nih.gov

Table 3: Typical HPLC Parameters for Cardiac Glycoside Analysis

| Parameter | Specification |

| Column | Symmetry C18 (75 mm x 4.6 mm I.D., 3.5 µm) researchgate.net |

| Mobile Phase | Gradient of water and acetonitrile researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Column Temperature | 20°C researchgate.net |

| Detection | UV at 220 nm researchgate.net |

Thin-Layer Chromatography (TLC) in Isolation Schemes

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for separating components of a mixture. libretexts.orgglobalresearchonline.net It is widely used to monitor the progress of reactions and as a preliminary step in purification schemes. libretexts.orgresearchgate.net

In the context of cardiac glycoside isolation, TLC is used to fractionate the crude extract obtained from maceration or other extraction methods. researchgate.net The process involves spotting the extract onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel, and developing the plate in a sealed chamber with a suitable solvent system (mobile phase). globalresearchonline.netyoutube.com The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. khanacademy.org The separated compounds can be visualized under UV light or by using specific staining reagents. youtube.combhu.ac.in The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, helps in the identification of compounds. nih.gov

Other Chromatographic Applications for this compound Analogs

Various other chromatographic techniques are employed in the separation and purification of cardiac glycosides and their analogs. Column chromatography using non-polar resins like Diaion® HP 20 has been patented for the isolation of cardiac glycosides. In this method, compounds are eluted using a methanol gradient in water.

Affinity chromatography is another powerful technique used for the purification of biomolecules, including enzymes and specific proteins, based on their specific binding to a ligand immobilized on a column. nih.gov While not directly reported for this compound, this method holds potential for the selective isolation of glycosides if a suitable ligand can be identified. Gel-permeation chromatography, which separates molecules based on their size, is also a valuable tool in the purification process, particularly for removing salts or separating macromolecules. nih.gov

Methodological Optimization for this compound Isolation Yields

The efficient isolation of this compound from its natural source, Digitalis lanata, is a critical step for its further study and potential applications. Optimization of extraction and purification methodologies is paramount to maximizing the yield and purity of the final product. Research into analogous cardiac glycosides, such as Lanatoside C, provides valuable insights into effective optimization strategies that can be adapted for this compound.

Extraction Process Optimization

Maceration vs. Percolation: Studies comparing these two methods for the extraction of similar cardiac glycosides have shown that maceration generally results in higher extraction efficiency. For instance, in the extraction of Lanatoside C, maceration with 50% ethanol yielded an 89% efficiency, compared to 75% for percolation with the same solvent. It is hypothesized that dynamic percolation at elevated temperatures (40–50°C) could enhance the solubility of this compound and potentially improve yields, though this requires further validation.

Solvent Selection and Conditions: The choice of solvent and extraction conditions significantly impacts the yield. Ethanol-water mixtures are commonly used for extracting cardiac glycosides from Digitalis lanata. Research on related compounds suggests that a 50% ethanol solution is effective for maceration. Furthermore, factors such as the liquid-to-solid ratio and extraction time are critical parameters that need to be optimized. For example, in the extraction of flavonoids, another class of plant secondary metabolites, optimizing the liquid-to-solid ratio was found to be crucial for achieving maximal yield while avoiding excessive solvent consumption. mdpi.com

The following table summarizes the comparative yields of different extraction methods for cardiac glycoside analogs, which can inform the optimization of this compound extraction.

| Extraction Method | Solvent | Yield (%) | Purity (%) |

| Maceration | 50% EtOH | 89 | 72 |

| Percolation | 50% EtOH | 75 | 68 |

| Hot Percolation | 50% EtOH | 82 | 70 |

Table 1. Comparison of Extraction Methods for Cardiac Glycoside Analogs. Data derived from studies on Lanatoside C extraction.

Purification and Isolation Technique Optimization

Following extraction, a series of purification steps are necessary to isolate this compound from other co-extracted compounds.

Liquid-Liquid Extraction (LLE): LLE is a common technique used to separate cardiac glycosides based on their differential solubility in immiscible liquid phases. For the separation of related glycosides like Digoxin and Gitoxin, a 1:1 ratio of organic to aqueous phases has been shown to be effective. For this compound, a modified protocol using an ethyl acetate-water system (1:2 v/v) has been proposed to improve selectivity.

Chromatographic Methods: Column chromatography is a powerful tool for the fine purification of cardiac glycosides. The use of non-polar polymeric resins, such as Diaion® HP 20, has been patented for this purpose. this compound, having an intermediate polarity, can be effectively eluted using a methanol gradient (30–60% in water). Key parameters for optimization include column pressure, temperature, and eluent volume. High-performance liquid chromatography (HPLC) is also a crucial analytical technique for both quantification and purification, with methods developed for a range of cardiac glycosides from Digitalis lanata. researchgate.netnih.gov

Crystallization: The final step in obtaining a highly pure product is often crystallization. For related compounds, crystallization from an ethanol-water mixture (70:30 v/v) at low temperatures (4°C) has been successful. However, this can leave residual solvents, necessitating post-crystallization drying under vacuum. The investigation of alternative antisolvents, such as acetone, is underway to improve crystal morphology and filtration efficiency.

Chemical Modification for Yield Enhancement

Deacetylation of Lanatoside B: this compound can be obtained through the deacetylation of its precursor, Lanatoside B. Methanolysis using sodium methoxide (B1231860) has proven to be a highly efficient method for the deacetylation of Lanatoside C, achieving 98% efficiency compared to 80% with traditional alkaline hydrolysis. This method also offers the advantages of minimizing side reactions and reducing solvent volume. Adapting this method for Lanatoside B, with stoichiometric optimization, is hypothesized to yield this compound with over 95% purity.

Carbonate-Catalyzed Reactions: A patented method for the high-yield synthesis of Deslanoside (B1670294) (deacetyl-Lanatoside C) utilizes carbonate catalysts in methanol. This approach allows for selective deacetylation under mild conditions. The table below illustrates the optimization of this method using different carbonate catalysts.

| Catalyst | Yield (%) | Purity (%) |

| K₂CO₃ | 98 | 98.8 |

| Na₂CO₃ | 90 | 98.0 |

| Cs₂CO₃ | 92 | 97.5 |

Table 2. Optimization of Carbonate-Catalyzed Deacetylation for Deslanoside Synthesis. Data adapted from patent CN104447933A.

By adapting these optimized parameters, a similar high-yield, high-purity synthesis of this compound from Lanatoside B is considered feasible.

Deacetyllanatoside B Biosynthesis and Metabolic Engineering Strategies

Enzymatic Pathways in Deacetyllanatoside B Biosynthesis

The biosynthesis of cardenolides, including this compound, is a complex process originating from steroidal precursors within plants, predominantly Digitalis lanata and Digitalis purpurea. The initial steps of this pathway involve the conversion of sterols, such as cholesterol or phytosterols (B1254722), into pregnenolone (B344588). Recent research has identified cytochrome P450 (CYP) family 87A enzymes as key catalysts in this crucial conversion in Digitalis species and Calotropis procera nih.govmpg.dempg.de. This discovery marks the first reported enzymatic function for this subfamily of CYP enzymes in cardenolide biosynthesis mpg.de.

Following the formation of pregnenolone, the pathway proceeds through a series of enzymatic modifications. Key enzymes in the early stages of cardenolide biosynthesis include 3β-hydroxysteroid dehydrogenase (3βHSD) and progesterone (B1679170) 5β-reductases (P5βR and P5βR2) nih.govoup.comcellmolbiol.orgresearchgate.netthieme-connect.comnih.gov. 3βHSD is involved in the conversion of pregnenolone to progesterone cellmolbiol.orgthieme-connect.comnih.gov. P5βR and P5βR2, specifically, catalyze the stereospecific reduction of progesterone to 5β-pregnane-3,20-dione researchgate.netresearchgate.net. These enzymes play a crucial role in determining the stereochemistry at carbon 5 of the steroid core nih.gov.

Subsequent steps in cardenolide biosynthesis involve extensive hydroxylation, glycosylation, and acetylation, leading to the vast diversity of over 100 different cardiac glycosides oup.comthieme-connect.com. While the precise enzymes for all these modifications are still being elucidated, 12β-hydroxylation is a well-documented biotransformation in Digitalis cell cultures, converting digitoxin-type cardenolides to digoxin-type cardenolides thieme-connect.comscielo.brjmb.or.krthieme-connect.com. The process of deacetylation, which is central to the formation of this compound (or desacetyllanatoside C, i.e., deslanoside), has also been observed in Digitalis cell cultures thieme-connect.com. Deslanoside (B1670294), for instance, is formed from lanatoside (B1674450) C by the replacement of an acetoxy group with a hydroxyl group nih.gov.

Role of Specific Enzymes in Cardenolide Biotransformation to this compound

The biotransformation capabilities of Digitalis cell cultures highlight the roles of specific enzymes in modifying cardenolide structures. A notable example is the 12β-hydroxylation of digitoxin (B75463) to produce digoxin (B3395198), a process successfully achieved using Digitalis lanata cell cultures scielo.brjmb.or.kr. This reaction is indicative of a specific 12β-hydroxylase enzyme.

For this compound, the deacetylation step is critical. Although a specific enzyme named "this compound hydrolase" is not explicitly detailed in the search results, the general phenomenon of deacetylation in Digitalis cell cultures is well-established thieme-connect.com. Given that deslanoside is a deacetyllanatoside C nih.govnih.gov, the enzymatic removal of an acetyl group from lanatoside B (or C) would be catalyzed by an esterase or acylhydrolase. This deacetylation leads to the formation of the deacylated glycoside, which typically exhibits altered pharmacological properties.

Precursor Incorporation and Bioconversion Studies for this compound

Studies on precursor incorporation have been fundamental in elucidating the cardenolide biosynthetic pathway. Cholesterol and various phytosterols are considered the initial sterol precursors nih.govoup.comresearchgate.netthieme-connect.comnih.gov. Pregnenolone is recognized as a central and committed intermediate, and its incorporation into cardenolides has been demonstrated through feeding studies using radioisotope-labelled forms in Digitalis lanata and Digitalis purpurea nih.govmpg.dempg.decellmolbiol.orgthieme-connect.comnih.govnih.govnih.gov. Progesterone also serves as a precursor, being formed from pregnenolone by the action of 3βHSD nih.govcellmolbiol.orgthieme-connect.comnih.govnih.govd-nb.info.

Bioconversion studies have further illuminated the pathway. For instance, Digitalis lanata cells have shown the capacity to convert digitoxin into digoxin, demonstrating the presence and activity of specific hydroxylating enzymes within these plant systems scielo.brjmb.or.kr. This ability to modify existing cardenolides underscores the potential for biotransformation platforms to produce specific derivatives like this compound from more abundant precursors or related cardenolides.

Advanced Biotechnological Platforms for this compound Production

Advanced biotechnological platforms offer promising avenues for enhancing the production of this compound and other cardenolides, circumventing limitations of traditional cultivation.

In Vitro Plant Cell and Organ Culture Systems

Plant cell and organ cultures of Digitalis species have been extensively investigated for cardenolide production. While undifferentiated cell cultures often yield only trace amounts of cardenolides, the biosynthesis is significantly restored and enhanced in organ-redifferentiating cultures, such as shoot or root cultures dergipark.org.trbenthamscience.comnih.govoup.com. Shoot cultures of Digitalis purpurea and Digitalis lanata have been successfully utilized for the production of cardiotonic glycosides like digitoxin and digoxin nih.govd-nb.infodergipark.org.trnih.govoup.commdpi.comscielo.org.coresearchgate.net. Temporary immersion systems (TIS) represent an advanced cultivation technique that allows for controlled environments, mitigating issues related to nutrient supply, weather fluctuations, and pests, thereby optimizing cardenolide yields d-nb.infomdpi.com.

Genetic Engineering and Gene Editing for this compound Yield Improvement

Genetic engineering and gene editing techniques offer powerful tools to manipulate the cardenolide biosynthetic pathway for improved yields. Overexpression of key enzymes has shown promising results. For example, the expression of the Arabidopsis thaliana VEP1 gene, encoding progesterone-5β-reductase, in transgenic Digitalis purpurea plants led to a significant increase in digitoxin (up to 3.8-fold) and digoxin (up to 2.2-fold) content in in vitro cultivated plants researchgate.netmdpi.com. Conversely, RNA interference (RNAi) mediated knockdown of progesterone 5β-reductase genes (P5βR1 and P5βR2) in Digitalis lanata resulted in a reduction of 5β-cardenolide content, providing direct evidence of their involvement in the pathway researchgate.netnih.gov. The establishment of stable transformation systems for Digitalis plants facilitates such genetic modifications for studying specialized metabolites and improving production mpg.dempg.de.

Elicitation and Precursor Feeding Approaches in this compound Biosynthesis

Elicitation and precursor feeding are established strategies to enhance secondary metabolite production in plant cell and organ cultures. Elicitors are compounds that trigger defense responses in plants, often leading to increased synthesis of secondary metabolites. Various elicitors, including methyl jasmonate, salicylic (B10762653) acid, sorbitol, potassium chloride (KCl), fungal extracts (e.g., Helminthosporium sp.), ChitoPlant, and SilioPlant, have been shown to increase cardenolide production in Digitalis species oup.comnih.govd-nb.infomdpi.comscielo.org.co. For instance, SilioPlant at 0.01 g/L increased digoxin and digitoxin content by 3.6-fold and 6.9-fold, respectively, in D. purpurea shoot cultures scielo.org.co.

Precursor feeding involves supplying the culture with metabolic intermediates that can be channeled into the desired biosynthetic pathway. Supplementation with suitable carbohydrates (e.g., sucrose, glucose, raffinose) and steroids such as cholesterol, progesterone, and 21-hydroxypregnane has been shown to increase cardenolide accumulation in Digitalis lanata and Digitalis purpureain vitro cultures thieme-connect.comnih.govnih.govd-nb.infomdpi.com. The treatment with progesterone (200-300 mg/L) significantly enhanced digitoxin and digoxin accumulation in D. purpurea nih.gov. These approaches, individually or in combination, provide effective means to boost the yield of this compound and other cardenolides in biotechnological production systems.

Chemical Synthesis and Semisynthesis of Deacetyllanatoside B and Its Analogues

Deacetylation Reactions and Semisynthetic Pathways to Deacetyllanatoside B

Deacetylation is a crucial reaction for converting acetylated Lanatoside (B1674450) precursors into this compound. Various methods, both directed and catalytic, have been explored to achieve this transformation efficiently.

Directed deacetylation typically involves specific chemical conditions to remove the acetyl moiety from Lanatoside B. One pivotal advancement in Lanatoside preparation is the use of methanolysis over traditional hydrolysis . For Lanatoside C, a related cardiac glycoside, methanolysis with sodium methoxide (B1231860) (NaOCH₃) at 25°C for 24 hours achieved 98% deacetylation efficiency, significantly higher than the 80% achieved by alkaline hydrolysis . This method also minimizes side reactions and reduces solvent volume . For Lanatoside B, stoichiometric optimization using a 1:1.15–1.20 molar ratio of Lanatoside B to NaOCH₃ in a methanol-water (94:6 v/v) mixture is hypothesized to yield this compound with over 95% purity .

However, deacetylation of Lanatoside B using methanolic-aqueous sodium bicarbonate (NaHCO₃) has shown limitations, with reported losses of up to 25% due to the greater instability of Lanatoside B in alkaline solutions, attributed to the presence of a hydroxyl group at C16 thieme-connect.com. When carried out at 40°C to shorten reaction time, the loss of Lanatoside B could be as high as 45% thieme-connect.com. In contrast, a new method involving methanolysis of lanatosides catalyzed by small amounts of NaOCH₃ has been described as superior to hydrolysis procedures in terms of both yields and isolation thieme-connect.com.

A study on base-catalyzed deacetylation of Lanatoside B using excess barium hydroxide (B78521) in methanol (B129727) observed the separation of an amorphous barium salt of an unstable acid, which spontaneously converted into a less polar compound, suggested to be isothis compound cas.cz. This reaction was studied in detail, and the compound obtained had a molecular formula of C₄₇H₇₄O₁₉·H₂O, crystallizing with one molecule of water, similar to this compound cas.cz.

Carbonate-catalyzed reactions represent another effective methodology for deacetylation. A patent (CN104447933A) describes a high-yield synthesis of Deslanoside (B1670294) (deacetyl-Lanatoside C) using carbonate catalysts, such as potassium carbonate, in methanol . By adapting this method, Lanatoside B can undergo selective deacetylation at the C3 position under mild conditions (25°C, 20–24 hours) . Key parameters for this reaction include a solvent ratio of 5:95 (Lanatoside B:methanol w/v) and a catalyst loading of 1.15–1.20 equivalents of carbonate, with a reaction time of 22 hours .

The table below summarizes some deacetylation methods for Lanatoside B and related compounds:

| Precursor Compound | Deacetylation Method | Catalyst/Reagent | Conditions | Deacetylation Efficiency/Yield | Notes | Source |

| Lanatoside C | Methanolysis | NaOCH₃ | 25°C, 24 h | 98% | Minimizes side reactions, reduces solvent volume. | |

| Lanatoside B | Methanolysis | NaOCH₃ | 25°C | >95% (hypothesized) | Stoichiometric optimization (1:1.15–1.20 molar ratio to NaOCH₃) in methanol-water (94:6 v/v). | |

| Lanatoside B | Alkaline Hydrolysis | NaHCO₃ | Room Temp. | Up to 25% loss of LB | Greater instability of LB due to C16 hydroxyl. | thieme-connect.com |

| Lanatoside B | Alkaline Hydrolysis | NaHCO₃ | 40°C | Up to 45% loss of LB | Hydrolysis completed in 10 hours. | thieme-connect.com |

| Lanatoside B | Base-catalyzed deacetylation | Ba(OH)₂·8H₂O in methanol | Room Temp., 1 h | Amorphous barium salt separated | Leads to isothis compound. | cas.cz |

| Lanatoside C | Carbonate-Catalyzed | Potassium carbonate | 25°C, 20–24 h | High yield (for Deslanoside) | Selective deacetylation at C3. |

Synthetic Modification of this compound Scaffold and Derivatives

The this compound scaffold, like other cardiac glycosides, consists of a steroidal backbone with sugar moieties and a lactone ring nih.gov. Synthetic modifications often aim to alter properties or explore new derivatives. General chemical reactions applicable to Lanatoside B, which shares the core structure, include oxidation, reduction, and substitution . Common reagents for such modifications include oxidizing agents like potassium permanganate (B83412) and reducing agents like sodium borohydride (B1222165) . Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under specific conditions .

While specific modifications of this compound itself are not extensively detailed, the broader field of cardiac glycoside synthesis involves modifying the sugar moiety, glycoside linker, stereochemistry, and lactone ring to generate various O-glycosides and neoglycosides nih.gov. These modifications can influence the molecule's properties. For instance, the only structural difference between digoxin (B3395198) and digitoxin (B75463) is a hydroxyl group on the C-12 of digoxin, and additional hydroxyl groups on the tetracyclic steroidal core can increase the molecule's solubility uconn.edu.

Development of Novel this compound Synthetic Pathways

The development of novel synthetic pathways for complex natural products like this compound often involves improving efficiency, yield, and selectivity. While total chemical synthesis of cardiac steroids and their glycosides has been accomplished, it is not commercially used iarc.fr. Semisynthesis, which starts from readily available natural precursors, is often preferred for economic reasons researchgate.netusp.br.

For example, a new method for preparing deacetyl-lanatosides (including this compound) via methanolysis catalyzed by small amounts of sodium methoxide has been described as superior to traditional hydrolysis procedures, offering higher yields (80-90% for Lanatoside A and C) and simpler isolation thieme-connect.com. This method significantly reduces reaction times compared to long hydrolytic procedures thieme-connect.com.

Enzymatic methods also play a role in novel synthetic pathways. For instance, the conversion of primary glycosides like Lanatoside B into secondary glycosides (e.g., acetylgitoxin) involves specific enzymes that cleave terminal glucose units uomustansiriyah.edu.iq. Deacetyl-lanatosides A, B, and C can be obtained by alkaline hydrolysis of their corresponding lanatosides uomustansiriyah.edu.iq. Furthermore, the enzyme digilanidase, present in Digitalis lanata leaves, can convert Lanatoside C into digoxin via a deacetylation step involving deslanoside (deacetyllanatoside C) iarc.frnih.govresearchgate.net. While this specific enzymatic conversion is for Lanatoside C to digoxin, it illustrates the potential for similar enzymatic pathways for this compound from Lanatoside B.

The use of plant cell cultures in bioreactors has also been explored for the production of secondary metabolites, including cardenolides. For instance, the formation of deacetyllanatoside C in a 20-liter airlift bioreactor has been reported d-nb.info. Such biotechnological approaches, while not always economically viable for large-scale production compared to elite plant breeding, represent novel avenues for producing these compounds d-nb.info.

The table below highlights key aspects of novel synthetic pathways:

| Pathway Type | Method/Reagent | Key Features | Advantages | Source |

| Semisynthesis | Methanolysis | NaOCH₃ catalyst | Higher yields (80-90% for LA/LC), simpler isolation, shorter reaction times. | thieme-connect.com |

| Enzymatic Conversion | Digilanidase (for related CGs) | Cleavage of glucose and deacetylation | Natural conversion pathway, can be harnessed for specific transformations. | iarc.frnih.govresearchgate.net |

| Biotransformation | Plant cell cultures in bioreactors | Controlled environment, potential for specific metabolite production | Explores alternative production methods. | d-nb.info |

Molecular and Cellular Pharmacological Research of Deacetyllanatoside B Preclinical Investigations

Deacetyllanatoside B Interaction with Na+/K+-ATPase: Molecular Mechanism

The primary molecular target of this compound is the Na+/K+-ATPase, an integral membrane protein essential for maintaining cellular ion homeostasis. nih.gov

Inhibition of the Na+/K+-ATPase by cardiac glycosides like this compound leads to a cascade of changes in intracellular ion concentrations. The primary effect is an increase in the intracellular sodium concentration ([Na+]i) due to the pump's inability to extrude Na+ ions effectively. This alteration in the sodium gradient subsequently affects the function of other ion transporters, notably the sodium-calcium (Na+/Ca2+) exchanger. The increased [Na+]i reduces the driving force for Ca2+ extrusion by the Na+/Ca2+ exchanger, leading to an accumulation of intracellular calcium ([Ca2+]i). nih.gov Concurrently, the inhibition of the pump's activity can also lead to a decrease in intracellular potassium concentration ([K+]i). nih.gov The precise quantification of these ion concentration changes specifically induced by this compound is not extensively detailed in the available research.

These shifts in intracellular ion concentrations, particularly the elevation of [Ca2+]i, are pivotal in mediating the downstream cellular effects of this compound. nih.gov

In Vitro Cellular Responses to this compound Treatment

The pharmacological effects of this compound at the cellular level have been investigated in various in vitro models, revealing its capacity to induce cell death and modulate key cellular processes.

This compound has been shown to induce programmed cell death, primarily through the apoptotic pathway. Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. nih.govnih.gov The induction of apoptosis by cardiac glycosides is often associated with the activation of the intrinsic pathway, which involves mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspases. nih.gov Specific studies detailing the precise apoptotic signaling cascades triggered by this compound, including the involvement of specific Bcl-2 family proteins and caspases, are not extensively documented.

Necroptosis, a form of regulated necrosis, is another potential mechanism of cell death that can be induced by certain stimuli. This pathway is typically activated when apoptosis is inhibited and is mediated by receptor-interacting protein kinases (RIPKs). youtube.comyoutube.com While the role of necroptosis in response to other therapeutic agents is under investigation, specific evidence linking this compound to the induction of necroptosis is currently lacking in the scientific literature.

Reactive oxygen species (ROS) are highly reactive molecules that can act as important signaling molecules at low concentrations but can cause significant cellular damage at high levels, leading to oxidative stress. nih.gov Several studies have indicated that cardiac glycosides can induce the generation of ROS in cancer cells. nih.gov This increase in intracellular ROS can contribute to the induction of apoptosis by causing damage to cellular components such as DNA, proteins, and lipids. nih.gov The specific mechanisms by which this compound modulates ROS levels and the downstream consequences of this modulation in different cell types require further investigation.

The cytotoxic and anti-proliferative effects of cardiac glycosides have been evaluated in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter used to quantify these effects. nih.gov While the anti-cancer potential of cardiac glycosides as a class is recognized, comprehensive data detailing the IC50 values of this compound across a diverse panel of cell lines are not widely available. Such data is crucial for understanding its spectrum of activity and potential therapeutic applications.

Based on a thorough review of the available research, it is not possible to generate a detailed article on the specific preclinical pharmacological research of this compound that adheres to the provided outline. The required scientific data focusing solely on this compound in the specific contexts of apoptotic protein expression, in vivo antineoplastic and neuroprotective effects, antiviral activity, and NKA signalosome modulation is not present in the public domain search results.

Creating content for the requested sections and subsections without specific research findings on this compound would not meet the standards of scientific accuracy and would be speculative. The instructions to focus solely on the requested topics and the specified compound cannot be fulfilled due to the absence of targeted research data.

Expanded Biological Activities of this compound

Identification and Characterization of Novel this compound Protein Targets (e.g., BRF2)

Preclinical research has ventured into identifying novel protein targets for this compound, aiming to uncover new therapeutic avenues. One such identified target is the Transcription factor II B-related factor 2 (BRF2), a key component of the RNA polymerase III transcription machinery. tandfonline.com The exploration of this compound's interaction with BRF2 has provided insights into its potential as a modulator of cellular processes regulated by this transcription factor.

BRF2 is a subunit of the TFIIIB complex, which plays a crucial role in recruiting RNA polymerase III to specific gene promoters. tandfonline.com This action initiates the synthesis of small non-coding RNAs, such as transfer RNAs (tRNAs) and 5S ribosomal RNA, which are essential for protein synthesis and cell growth. tandfonline.com Notably, BRF2 has been identified as a potential oncogene, as its genetic activation can promote cancer cell survival, particularly under conditions of oxidative stress. tandfonline.com

In silico screening of natural compound libraries has been instrumental in identifying potential inhibitors of BRF2. tandfonline.com Through virtual screening and molecular docking studies, deacetyllanatoside C, a closely related cardiac glycoside to this compound, was identified as a compound with strong interaction characteristics with the BRF2 protein. tandfonline.com These computational models predict that this compound could also exhibit a robust binding affinity for BRF2, suggesting its potential as an inhibitor.

The interaction between this compound and BRF2 is thought to interfere with the assembly of the RNA polymerase III preinitiation complex, thereby modulating the transcription of BRF2-dependent genes. By targeting BRF2, this compound may offer a novel therapeutic strategy for cancers where BRF2 is overexpressed or hyperactivated. tandfonline.comdrugtargetreview.com

Detailed Research Findings

Molecular dynamics simulations have further elucidated the interaction between compounds like deacetyllanatoside C and the BRF2 protein. tandfonline.com These simulations, combined with analyses of hydrogen bonding patterns and free energy landscapes, have highlighted the stability of the ligand-protein complex. tandfonline.com The findings suggest that this compound could form a stable complex with BRF2, leading to the inhibition of its function.

The following table summarizes the key findings from the in silico analysis of the interaction between a compound structurally similar to this compound and the BRF2 protein:

| Parameter | Finding | Implication for this compound |

| Binding Affinity | Low glide scores in molecular docking studies indicating strong binding. tandfonline.com | Potential for high-affinity binding to BRF2. |

| Interaction Type | Formation of stable hydrogen bonds with key residues in the BRF2 molecular pin motif. tandfonline.com | Specific and targeted interaction with the BRF2 protein. |

| Complex Stability | Favorable free energy landscape and stable root-mean-square deviation (RMSD) in molecular dynamics simulations. tandfonline.com | Formation of a durable and effective inhibitory complex. |

| Potential Effect | Inhibition of BRF2's interaction with other components of the transcription machinery. tandfonline.com | Modulation of RNA polymerase III-mediated transcription and potential anti-cancer activity. |

These preclinical findings underscore the potential of this compound as a BRF2 inhibitor. Further experimental validation is necessary to confirm these computational predictions and to fully characterize the pharmacological effects of this compound on BRF2 activity in a cellular context.

Advanced Analytical Methodologies for Deacetyllanatoside B Characterization and Quantification

Chromatographic Separation and Quantitative Analysis of Deacetyllanatoside B

Chromatographic techniques are fundamental to the isolation and quantification of this compound from complex mixtures, such as plant extracts. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis (Method Development and Validation)

High-Performance Liquid Chromatography (HPLC) stands as a primary and powerful tool for the quantitative analysis of this compound. The development of a robust HPLC method is a meticulous process that involves several critical stages to ensure accuracy, precision, and reliability. jneonatalsurg.comresearchgate.net

Method Development: The initial phase of method development focuses on optimizing the separation of this compound from other related compounds and potential impurities. jneonatalsurg.com Key parameters that are systematically adjusted include:

Column Selection: Reversed-phase columns, particularly C8 and C18, are frequently employed due to their ability to separate compounds of varying polarities. journalbji.comscispace.com

Mobile Phase Composition: A mixture of solvents, often a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727), is used. scispace.comjpionline.org The gradient or isocratic elution profile is carefully designed to achieve optimal peak resolution. scispace.comjpionline.org

Flow Rate: The speed at which the mobile phase passes through the column is adjusted to balance analysis time with separation efficiency. scispace.com

Detection Wavelength: A UV detector is commonly used, and the wavelength is set at the maximum absorbance of this compound to ensure the highest sensitivity. journalbji.com

Column Temperature: Maintaining a consistent column temperature can improve peak shape and reproducibility. scispace.com

Method Validation: Once the chromatographic conditions are established, the method undergoes rigorous validation according to guidelines from the International Conference on Harmonisation (ICH). journalbji.comejgm.co.uk This process verifies that the analytical method is suitable for its intended purpose and provides reliable data. researchgate.net The validation parameters typically assessed include:

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | The peak for this compound should be well-resolved from other peaks. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | A correlation coefficient (r²) of >0.99 is generally required. journalbji.com |

| Range | The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | Defined by the linearity studies. |

| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. | Often expressed as a percentage recovery, with acceptable ranges typically between 70% and 130%. journalbji.com |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). | Expressed as the relative standard deviation (RSD), which should be within specified limits. |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Determined based on the signal-to-noise ratio, typically 3:1. ejgm.co.uk |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Determined based on the signal-to-noise ratio, often 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. scispace.com | The system suitability parameters should remain within acceptable limits when parameters like mobile phase composition, pH, and flow rate are slightly varied. scispace.com |

A validated HPLC method provides a reliable means for the routine quality control and quantitative determination of this compound in various samples. nih.govlatamjpharm.org

Thin-Layer Chromatography (TLC) for this compound Profiling and Screening

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective chromatographic technique widely used for the qualitative profiling and screening of this compound, particularly in plant extracts. bibliotekanauki.pl It serves as a valuable tool for preliminary analysis before more complex quantitative methods like HPLC are employed. bibliotekanauki.pl

TLC Profiling: In TLC, a sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. researchgate.net The plate is then placed in a sealed chamber containing a solvent system (mobile phase). researchgate.net As the mobile phase ascends the plate through capillary action, it carries the components of the sample at different rates depending on their affinity for the stationary and mobile phases, resulting in their separation into distinct spots. researchgate.netbiotech-asia.org

The resulting chromatogram provides a "fingerprint" of the sample, allowing for the visual assessment of the presence of this compound by comparing its retention factor (Rf) value to that of a known standard. The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. biotech-asia.org

Screening and Detection: Various visualization techniques can be employed to detect the separated spots on the TLC plate. nih.gov For compounds like cardiac glycosides, which may not be inherently colored, specific reagents are often used. sryahwapublications.com These can include:

UV Light: Many compounds exhibit fluorescence or absorb UV light, appearing as bright or dark spots, respectively, when the plate is viewed under a UV lamp. researchgate.net

Chemical Spray Reagents: Spraying the plate with specific chemical reagents can induce color reactions, making the spots visible. sryahwapublications.com For example, anisaldehyde-sulfuric acid reagent is a general-purpose reagent that can be used for detecting a wide range of natural products, including glycosides, which often appear as colored spots after heating. bibliotekanauki.pl

Bioautography: This technique combines TLC with a biological assay directly on the plate to screen for specific biological activities. ijpsjournal.commdpi.com For instance, an enzyme inhibition assay could be performed on the plate to identify spots corresponding to compounds with inhibitory activity. mdpi.com

Advantages of TLC for this compound:

Simplicity and Speed: TLC is a relatively simple technique that can provide results quickly, making it ideal for screening a large number of samples. bibliotekanauki.pl

Cost-Effectiveness: The materials and equipment required for TLC are generally less expensive than those for HPLC. bibliotekanauki.pl

Versatility: A wide range of stationary and mobile phases can be used to optimize the separation of different types of compounds. biotech-asia.org

While TLC is primarily a qualitative or semi-quantitative tool, modern advancements such as High-Performance Thin-Layer Chromatography (HPTLC) coupled with densitometry can provide more accurate quantitative information. researchgate.net

Mass Spectrometry for this compound Structural Elucidation and Metabolomics

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and in-depth metabolic profiling of this compound. When coupled with high-resolution chromatographic techniques like Ultra-High-Performance Liquid Chromatography (UHPLC), it provides unparalleled sensitivity and specificity.

Untargeted Metabolomics Profiling of this compound using UHPLC-LTQ Orbitrap MS

Untargeted metabolomics aims to capture a comprehensive snapshot of all measurable metabolites in a biological sample. The use of a UHPLC system coupled to a Linear Trap Quadrupole (LTQ) Orbitrap mass spectrometer is a powerful platform for this purpose, offering high resolution and mass accuracy. This approach allows for the identification of this compound and its related metabolites within a complex biological matrix without prior knowledge of their presence.

The workflow for untargeted metabolomics profiling typically involves:

Sample Preparation: Extraction of metabolites from the biological matrix.

Chromatographic Separation: Separation of the extracted metabolites using UHPLC to reduce ion suppression and allow for more accurate identification.

Mass Spectrometric Analysis: The eluent from the UHPLC is introduced into the LTQ Orbitrap MS. The instrument acquires high-resolution mass spectra of the ions, providing precise mass-to-charge (m/z) ratios.

Data Processing and Analysis: The large and complex datasets generated are processed using specialized software to detect features (unique m/z and retention time pairs), perform peak alignment, and identify potential metabolites by comparing the accurate mass and fragmentation patterns to spectral libraries and databases.

This untargeted approach is crucial for discovering novel metabolites of this compound and for understanding its metabolic fate in biological systems.

Quantitative Analysis of this compound via Targeted Mass Spectrometry (e.g., UHPLC-HESI-QqQ-MS/MS)

For the precise quantification of this compound and its known metabolites, a targeted mass spectrometry approach is employed. A common and highly sensitive method is Ultra-High-Performance Liquid Chromatography coupled with a Heated Electrospray Ionization (HESI) source and a Triple Quadrupole (QqQ) mass spectrometer operating in tandem mass spectrometry (MS/MS) mode.

In this targeted approach, the QqQ-MS/MS is set to monitor specific precursor-to-product ion transitions for this compound and any other target analytes. This is known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). The process involves:

Selection of a Precursor Ion: The first quadrupole (Q1) is set to select the molecular ion (or a specific adduct) of this compound.

Fragmentation: The selected ion is then fragmented in the second quadrupole (q2), which acts as a collision cell.

Selection of a Product Ion: The third quadrupole (Q3) is set to select a specific fragment ion that is characteristic of this compound.

The high specificity of monitoring a unique fragmentation pathway significantly reduces background noise and matrix effects, leading to very low limits of detection and quantification. This makes UHPLC-HESI-QqQ-MS/MS the gold standard for quantitative bioanalysis of this compound in complex matrices such as plasma, urine, or tissue extracts.

Spectroscopic Approaches for this compound Structure Determination (e.g., Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Spectroscopic techniques are pivotal for the definitive structural elucidation of this compound, providing detailed information about its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the complete three-dimensional structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms (through-bond correlations) and their spatial proximity (through-space correlations). For a complex molecule like this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required to assign all proton and carbon signals and to establish the sequence and stereochemistry of the sugar units and their linkage to the aglycone.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. For this compound, the IR spectrum would show characteristic absorption bands for hydroxyl (-OH) groups, carbonyl (C=O) groups of the lactone ring and ester, and C-O bonds of the glycosidic linkages and ether functions.

Application of Chemometrics in this compound Metabolite Profiling

Chemometrics, the science of extracting information from chemical systems by data-driven means, plays a pivotal role in the metabolite profiling of complex natural products, including those from Digitalis lanata, the primary source of this compound. The application of chemometric tools to data generated by advanced analytical techniques, such as Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), allows for the comprehensive analysis and interpretation of the intricate metabolic fingerprint of this medicinally important plant. This approach is crucial for understanding the biosynthesis of cardiac glycosides and for quality control of plant-derived raw materials.

Metabolite profiling of Digitalis lanata generates vast and complex datasets due to the presence of a multitude of structurally related cardiac glycosides and other secondary metabolites. Chemometric methods, particularly unsupervised pattern recognition techniques like Principal Component Analysis (PCA), are employed to reduce the dimensionality of this data and to visualize the inherent patterns and groupings within it. nih.gov

Detailed Research Findings

A notable application of chemometrics in the analysis of Digitalis species involves the use of UPLC coupled with a Linear Ion Trap-Orbitrap Mass Spectrometer (UHPLC-LTQ Orbitrap MS) for untargeted metabolite profiling. In a comparative study of Digitalis lanata, Digitalis ferruginea, and Digitalis grandiflora, a total of 115 metabolites were identified, encompassing 55 steroid compounds, 15 phenylethanoid glycosides, 27 flavonoids, and 14 phenolic acid derivatives. frontiersin.orgnih.gov

Chemometric analysis of this data using PCA was instrumental in differentiating the three species based on their distinct chemical profiles. frontiersin.org The PCA score plot revealed a clear separation of D. lanata from D. grandiflora and D. ferruginea. The loading plot from the PCA identified the key metabolites responsible for this separation. Specifically, Lanatoside (B1674450) C and Deslanoside (B1670294) (Desacetyllanatoside C) were among the principal compounds that contributed to the unique metabolic profile of D. lanata. frontiersin.orgnih.gov This is significant as these compounds are structurally and biosynthetically related to this compound. Digitalis lanata is known to contain the primary lanatoside A, B, and C series of cardiac glycosides. frontiersin.orgresearchgate.net

The study further quantified 16 marker compounds, including three cardenolides, using a targeted UHPLC-MS/MS approach. The quantitative data underscored the predominance of cardenolides in D. lanata compared to the other species. frontiersin.org

The table below summarizes the key findings from the chemometric analysis used to differentiate Digitalis species based on their metabolite profiles.

| Chemometric Method | Analytical Platform | Key Findings | Differentiating Metabolites for D. lanata | Reference |

| Principal Component Analysis (PCA) | UHPLC-LTQ Orbitrap MS | Clear separation of D. lanata from D. ferruginea and D. grandiflora. | Lanatoside C, Deslanoside | frontiersin.org |

This chemometric approach not only serves as a powerful tool for taxonomic differentiation but also provides a deeper understanding of the metabolic landscape from which this compound is derived. By identifying the key cardiac glycosides that define the chemical fingerprint of D. lanata, these methods lay the groundwork for more targeted studies on the biosynthetic pathways leading to this compound and for the quality assessment of related pharmaceutical products.

The following table lists the classes of compounds identified in Digitalis lanata and related species in the aforementioned study.

| Compound Class | Number of Compounds Identified |

| Steroid Compounds | 55 |

| Phenylethanoid Glycosides | 15 |

| Flavonoids | 27 |

| Phenolic Acid Derivatives | 14 |

Structure Activity Relationship Sar Studies of Deacetyllanatoside B and Its Synthetic/biosynthetic Analogs

Influence of Glycosidic Chain Modifications on Deacetyllanatoside B Bioactivity

The sugar moiety of cardiac glycosides like those in the digitalis family contributes to their solubility and ability to bind to the Na+/K+-ATPase enzyme, which is central to their mechanism of action. cymitquimica.com Modifications to this chain, such as the addition or removal of sugar units or changes to their chemical groups (like acetylation), can alter the compound's potency and duration of action. For instance, the primary glycosides found in Digitalis lanata, the lanatosides (including Lanatoside (B1674450) B), are more polar due to the presence of a terminal glucose and an acetyl group on the third digitoxose (B191001) sugar. The removal of the acetyl group to form compounds like this compound, and further removal of the glucose to yield secondary glycosides like Digoxin (B3395198), systematically alters the molecule's lipophilicity. This, in turn, affects how the drug is absorbed, how it binds to plasma proteins, and how it is eliminated from the body.

Generally, a decrease in the number of sugar residues can lead to faster absorption and a shorter half-life. The specific stereochemistry and composition of the sugar chain are essential for proper binding to the Na+/K+-ATPase receptor site.

Table 1: Impact of Glycosidic Chain Features on Pharmacokinetic Parameters

| Feature | Influence on Bioactivity | Example Compound(s) |

|---|---|---|

| Number of Sugar Units | Affects polarity and duration of action. More sugars generally increase polarity. | Lanatoside B, Digoxin |

| Acetylation of Sugars | Increases lipophilicity, potentially affecting absorption and metabolism. | Lanatoside B |

| Terminal Glucose | Increases water solubility, influencing administration routes and distribution. | Lanatoside B |

Role of the Aglycone Moiety in this compound Pharmacological Profiles

The aglycone, or non-sugar, portion of this compound is the steroid nucleus, which is fundamental to its pharmacological effect. This part of the molecule is responsible for the cardiotonic activity characteristic of the cardenolide class. wikipedia.org

Key structural features of the aglycone are essential for its inhibitory effect on the Na+/K+-ATPase pump:

The Steroid Nucleus: The specific A/B and C/D ring junctions create a characteristic U-shape that is sterically important for binding to the enzyme.

The Lactone Ring: An unsaturated butyrolactone ring at the C-17 position is a hallmark of cardenolides and is absolutely required for biological activity. Saturation of this ring leads to a significant loss of potency.

Hydroxyl Groups: The presence and orientation of hydroxyl (OH) groups at specific positions, such as C-3, C-14, and C-16 (as in the gitoxigenin (B107731) aglycone of this compound), are critical. The C-14 hydroxyl group, in particular, is considered essential for the cardiotonic effect. The C-3 hydroxyl serves as the attachment point for the glycosidic chain.

Modifications to the aglycone can drastically alter the pharmacological profile. For example, changes in the number or position of hydroxyl groups can affect the potency and binding affinity of the molecule to its target enzyme.

Table 2: Key Aglycone Features and Their Pharmacological Importance

| Aglycone Feature | Role in Pharmacological Profile |

|---|---|

| Unsaturated Lactone Ring (C-17) | Essential for Na+/K+-ATPase inhibition; primary pharmacophore. |

| A/B and C/D Cis-Ring Fusion | Confers the necessary stereochemistry for receptor binding. |

| C-14 Hydroxyl Group | Considered indispensable for cardiotonic activity. |

| C-3 Hydroxyl Group | Attachment site for the sugar chain; influences pharmacokinetics. |

| C-16 Hydroxyl Group | Contributes to the specific profile of the gitoxigenin-based glycosides. |

Comparative Pharmacological Efficacy of this compound within the Cardenolide Class

This compound belongs to the family of cardiac glycosides derived from the foxglove plant, Digitalis lanata. mdpi.com Its efficacy is best understood by comparing it to its close chemical relatives, which differ primarily in their glycosidic chains or the hydroxylation pattern of the aglycone.

Lanatoside B: This is the parent compound from which this compound is derived by the removal of an acetyl group from the third sugar. Lanatoside B is more lipid-soluble. cymitquimica.comnih.gov

Deslanoside (B1670294) (Deacetyllanatoside C): A very close analog, Deslanoside differs from this compound only in the aglycone (digoxigenin instead of gitoxigenin), having a hydroxyl group at C-12 instead of C-16. It is a rapidly acting cardiac glycoside used for congestive heart failure and certain arrhythmias. medchemexpress.comnih.gov It works by inhibiting the Na+/K+-ATPase pump, leading to increased intracellular calcium and stronger heart contractions. nih.govebi.ac.uk

Digoxin: One of the most widely used cardiac glycosides, Digoxin is derived from the deacetylation and removal of the terminal glucose from Lanatoside C. nih.gov Its aglycone is digoxigenin. Digoxin increases the force of heart muscle contraction and slows conduction through the atrioventricular (AV) node. medicinenet.comcvpharmacology.comyoutube.com It has a narrow therapeutic window, meaning the difference between therapeutic and toxic levels is small. nih.govnih.gov

The primary mechanism for all these compounds is the inhibition of Na+/K+-ATPase. cvpharmacology.com However, the differences in their chemical structures, particularly the sugar moieties and the aglycone hydroxylation, lead to variations in their pharmacokinetic profiles—such as onset of action, half-life, and metabolism—which dictates their clinical use.

Table 3: Comparative Profile of this compound and Related Cardenolides

| Compound | Parent Lanatoside | Aglycone | Key Structural Difference from this compound |

|---|---|---|---|

| This compound | Lanatoside B | Gitoxigenin | - |

| Lanatoside B | Lanatoside B | Gitoxigenin | Contains an acetyl group on the third sugar. nih.gov |

| Deslanoside | Lanatoside C | Digoxigenin | Aglycone has -OH at C-12 instead of C-16. nih.gov |

| Digoxin | Lanatoside C | Digoxigenin | Lacks the terminal glucose and the acetyl group; aglycone has -OH at C-12 instead of C-16. nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Deslanoside (Deacetyllanatoside C) |

| Digoxin |

| Lanatoside B |

| Lanatoside C |

| Gitoxigenin |

Future Research Directions and Emerging Paradigms for Deacetyllanatoside B

Systems Biology and Network Pharmacology Approaches to Deacetyllanatoside B Action

A systems biology approach, which considers the holistic interaction of biological components, has not been specifically applied to this compound. Such an approach would move beyond a single-target mechanism to understand how the compound influences complex cellular networks.

Network pharmacology, a key component of systems biology, could be instrumental in predicting the multiple targets of this compound and understanding its polypharmacological effects. This methodology involves constructing and analyzing networks of drug-target-disease interactions. For the closely related compound, Lanatoside (B1674450) C, a network pharmacology study has identified potential targets and pathways in the context of ulcerative colitis, suggesting a similar approach for this compound could yield valuable insights. However, no such analysis dedicated to this compound has been published.

A hypothetical network pharmacology study for this compound would involve:

Identifying potential protein targets using various bioinformatics databases.

Constructing a protein-protein interaction (PPI) network to understand the relationships between these targets.

Performing pathway enrichment analysis to determine the biological pathways most significantly affected by the compound.

Without such studies, the multi-target profile and the intricate mechanisms of action of this compound remain speculative.

In Silico Modeling and Computational Chemistry in this compound Research

Computational methods are powerful tools for predicting and analyzing molecular interactions, yet their application to this compound is not documented in current literature. In silico techniques such as molecular docking and molecular dynamics simulations could provide crucial insights into the binding of this compound to its putative targets.

Molecular Docking: This technique would predict the preferred binding orientation and affinity of this compound to a specific protein target. For instance, docking studies could elucidate its interaction with the Na+/K+-ATPase, the traditional target of cardiac glycosides, at an atomic level.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations could be employed to study the stability of the this compound-protein complex over time, providing a more dynamic understanding of the interaction.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies could be developed to correlate the structural features of this compound and related cardiac glycosides with their biological activity. This could aid in the design of new derivatives with improved therapeutic profiles.

Currently, there is a lack of published research detailing these computational analyses for this compound.

Development of Advanced Probes and Research Tools for this compound Studies

The development of specialized chemical probes and research tools is essential for the detailed investigation of a compound's mechanism of action. For this compound, such tools would enable researchers to:

Visualize the subcellular localization of the compound.

Identify its direct binding partners through techniques like affinity purification-mass spectrometry.

Monitor the downstream effects of target engagement in living cells.

Examples of such tools could include fluorescently labeled this compound derivatives or biotinylated versions for pull-down assays. The synthesis and application of these advanced probes for this compound have not been reported, representing a significant area for future research and development.

Integrative 'Omics' Strategies for Holistic Understanding of this compound

Integrative 'omics' approaches combine data from genomics, transcriptomics, proteomics, and metabolomics to provide a comprehensive picture of a compound's biological effects. There is currently no published research that applies these strategies to this compound.

Future 'omics' studies could involve:

Transcriptomics: Analyzing changes in gene expression in cells or tissues treated with this compound to identify regulated genes and pathways.

Proteomics: Investigating alterations in protein expression and post-translational modifications to understand the compound's impact on cellular machinery.

Metabolomics: Studying changes in the metabolome to reveal the metabolic pathways affected by this compound.

By integrating these multi-omics datasets, researchers could construct a detailed, multi-layered model of this compound's mechanism of action, moving far beyond the current understanding.

Q & A

Q. What are the structural characteristics and molecular identification methods for Deacetyllanatoside B?

this compound (C47H74O19, molecular weight 943.08 g/mol) is a cardiac glycoside. Structural elucidation relies on spectroscopic techniques such as nuclear magnetic resonance (NMR) for stereochemical analysis and high-resolution mass spectrometry (HRMS) for molecular confirmation. X-ray crystallography may resolve ambiguous configurations. Reference standards (e.g., USP/EP) are critical for comparative validation .

Q. What is the mechanism of action of this compound in cardiac function modulation?

this compound inhibits Na<sup>+</sup>/K<sup>+</sup>-ATPase, increasing intracellular Ca<sup>2+</sup> concentrations to enhance myocardial contractility. Experimental validation involves in vitro assays using purified enzyme preparations and ex vivo models (e.g., isolated heart preparations). Dose-response curves and competitive inhibition studies are essential to confirm specificity .

Q. How can researchers ensure purity and stability of this compound in experimental settings?

Purity is assessed via HPLC with UV/Vis or charged aerosol detection, validated against pharmacopeial standards. Stability studies require controlled storage (-20°C, desiccated) and accelerated degradation testing (e.g., thermal, photolytic stress). Quantify degradation products using mass spectrometry .

Advanced Research Questions

Q. How can contradictory data on this compound’s biosynthesis yields be resolved across studies?